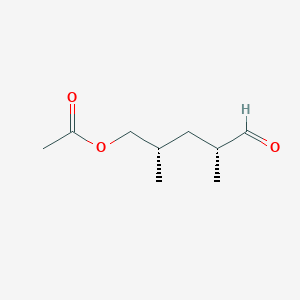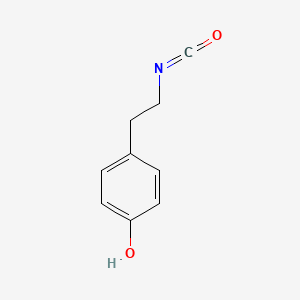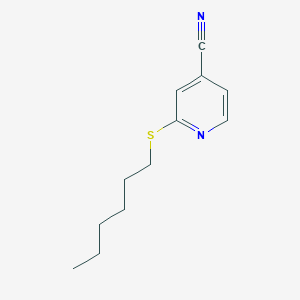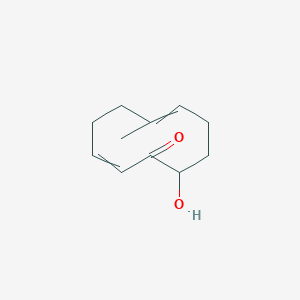![molecular formula C12H17BrO3 B14273456 [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol CAS No. 161910-65-2](/img/structure/B14273456.png)
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is an organic compound characterized by the presence of a bromobutoxy group, a methoxy group, and a phenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol typically involves the reaction of 4-bromobutanol with 3-methoxybenzaldehyde under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromobutanol attacks the aldehyde group of 3-methoxybenzaldehyde, forming an intermediate hemiacetal. This intermediate then undergoes further reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The bromine atom can be reduced to form a butoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-bromobutoxy)-3-methoxybenzaldehyde.
Reduction: Formation of 4-(4-butoxy)-3-methoxyphenylmethanol.
Substitution: Formation of 4-(4-substituted butoxy)-3-methoxyphenylmethanol derivatives.
Applications De Recherche Scientifique
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of [4-(4-Bromobutoxy)-3-methoxyphenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-Chlorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Fluorobutoxy)-3-methoxyphenyl]methanol
- [4-(4-Iodobutoxy)-3-methoxyphenyl]methanol
Uniqueness
[4-(4-Bromobutoxy)-3-methoxyphenyl]methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the methoxy group can enhance the compound’s solubility and stability.
Propriétés
Numéro CAS |
161910-65-2 |
|---|---|
Formule moléculaire |
C12H17BrO3 |
Poids moléculaire |
289.16 g/mol |
Nom IUPAC |
[4-(4-bromobutoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C12H17BrO3/c1-15-12-8-10(9-14)4-5-11(12)16-7-3-2-6-13/h4-5,8,14H,2-3,6-7,9H2,1H3 |
Clé InChI |
VHYCKDASGXILJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)

![(E)-1-(4-{[5-(4-Ethenylphenoxy)pentyl]oxy}phenyl)-2-(4-methoxyphenyl)diazene](/img/structure/B14273391.png)





![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)




